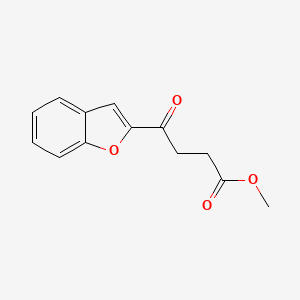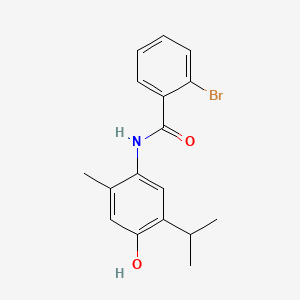![molecular formula C14H15FN2S B5525395 6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of molecules that are structurally characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the distinguishing features of this compound is the presence of a 2-fluorophenyl group attached through a vinyl linkage, and a dimethylated dihydro-2(1H)-pyrimidinethione moiety, indicating a complex structure that could possess unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves reactions that introduce fluorophenyl groups and dimethylated pyrimidine rings. For example, compounds with complex pyrimidine structures have been synthesized through reactions involving ketene dithioacetal in the presence of sodium hydroxide in dimethylsulfoxide, indicating a possible pathway for introducing the dimethylated dihydro-2(1H)-pyrimidinethione moiety (Tominaga et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds with similar backbones, such as 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione, has been studied, revealing monoclinic space groups and hydrogen bonding influencing the conformation of the central heterocyclic ring (Mohan et al., 2003). This suggests that the target compound may also exhibit specific conformational characteristics driven by similar intramolecular interactions.
Chemical Reactions and Properties
Compounds with pyrimidine rings are known to undergo a variety of chemical reactions, including cycloadditions and Michael-type reactions, which are influenced by the substituents on the ring (Walsh & Wamhoff, 1989). The presence of a fluorophenyl group could further influence the reactivity and types of reactions the compound can participate in.
Physical Properties Analysis
The physical properties of compounds with similar structures can vary widely depending on the specific substituents and molecular conformation. For instance, the solvatochromism observed in certain pyrimidine derivatives indicates that the physical properties such as solubility and fluorescence can be significantly influenced by the molecular structure (Obydennov et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of the compound could be inferred from similar molecules, where fluorinated groups contribute to the stability and reactivity towards nucleophilic substitution reactions. For example, the synthesis of fluorinated polyimides indicates the role of fluorinated groups in enhancing thermal stability and modifying chemical reactivity (Madhra et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has explored the synthesis and fluorescent properties of various pyrimidine derivatives. For example, studies have developed novel fluorophores, including 3,4,6-triphenyl-α-pyrone derivatives, which exhibit unique optical properties, such as intense greenish-yellow fluorescence in the solid state, attributed to specific molecular packing angles (Hirano, Minakata, & Komatsu, 2001)[https://consensus.app/papers/fluorescent-properties-346triphenylαpyrones-hiranokeisuke/6291e975fbb253bb8bd2a4c2dfe42965/?utm_source=chatgpt].
Optical Properties and Applications
- V-shaped 4,6-bis(arylvinyl)pyrimidines have been synthesized showing strong emission solvatochromism, indicating a highly polar emitting state, characteristic of compounds undergoing internal charge transfer upon excitation. These materials have potential applications as colorimetric and luminescence pH sensors due to dramatic color changes and luminescence switching upon the introduction of acid (Achelle, Nouira, Pfaffinger, Ramondenc, Plé, & Rodríguez-López, 2009)[https://consensus.app/papers/vshaped-46bisarylvinylpyrimidine-oligomers-synthesis-achelle/1ef1f3ac9f775607bff02ad56a8991fe/?utm_source=chatgpt].
Material Science Applications
- The development of novel polyimides and poly(ether-imide)s based on pyridine-containing aromatic diamines demonstrates the material science applications of such compounds. These polymers exhibit good solubility, excellent thermal stability, and mechanical properties, making them suitable for various industrial applications. For instance, fluorinated polyimides have been highlighted for their low water absorption rate and low dielectric constant, indicating their potential in electronics and coatings (Madhra, Salunke, Banerjee, & Prabha, 2002)[https://consensus.app/papers/synthesis-properties-fluorinated-polyimides-derived-madhra/7830fbc16bf2581c876b0022a17a6fec/?utm_source=chatgpt].
Fluorescent Dyes and Imaging Applications
- Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed, with specific examples demonstrating the ability to chelate Zn+2 in both organic and semi-aqueous solutions, showcasing their utility in metal ion detection and imaging applications (Hong, Lin, Hsieh, & Chang, 2012)[https://consensus.app/papers/preparation-fluoroionophores-based-derivatives-hong/3ed26a7c7a30505287cadeaa4d51eee7/?utm_source=chatgpt].
Propiedades
IUPAC Name |
6-[(E)-2-(2-fluorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLGLLOFSWPMN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(2-fluorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)
![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)